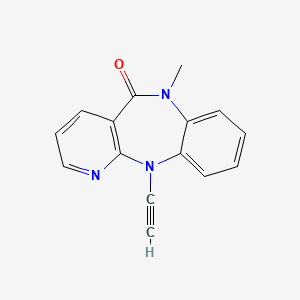

N11-Acetenyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

CAS No.: 133626-63-8

Cat. No.: VC17141189

Molecular Formula: C15H11N3O

Molecular Weight: 249.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 133626-63-8 |

|---|---|

| Molecular Formula | C15H11N3O |

| Molecular Weight | 249.27 g/mol |

| IUPAC Name | 11-ethynyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one |

| Standard InChI | InChI=1S/C15H11N3O/c1-3-18-13-9-5-4-8-12(13)17(2)15(19)11-7-6-10-16-14(11)18/h1,4-10H,2H3 |

| Standard InChI Key | HJPOBUOHMVLNAD-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=CC=CC=C2N(C3=C(C1=O)C=CC=N3)C#C |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 11-(acetenyl)-6-methyl-6,11-dihydro-5H-pyrido[2,3-b] benzodiazepin-5-one delineates its core structure: a pyrido-benzodiazepinone scaffold with substituents at the N6 and N11 positions. The molecular formula is inferred as C₁₈H₁₈N₃O₂, accounting for the acetenyl (-C≡CH) and methyl (-CH₃) groups appended to the diazepine ring .

Structural Characterization

The parent structure, 6,11-dihydro-5H-pyrido[2,3-b] benzodiazepin-5-one, consists of a fused pyridine and benzodiazepine ring system. Substitutions at N6 and N11 introduce steric and electronic modifications:

-

N6-methyl group: Enhances lipophilicity and metabolic stability .

-

N11-acetenyl group: A terminal alkyne moiety that may serve as a handle for further functionalization via click chemistry .

Comparative analysis with analogs such as N11-ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido[2,3-b] benzodiazepin-5-one (PubChem CID: 453291) reveals that alkylation at N11 significantly alters molecular polarity and solubility profiles .

Synthesis and Manufacturing

Parent Compound Synthesis

The foundational synthesis of 6,11-dihydro-5H-pyrido[2,3-b] benzodiazepin-5-one involves condensation of 2-chloronicotinic acid and o-phenylenediamine in cyclic alcoholic solvents (e.g., cyclopentanol or cyclohexanol) at 100–190°C . This method, patented in EP0314163A2, yields high-purity product (melting point: 295–296°C) without requiring recrystallization .

Derivatization Strategies

Physicochemical Properties

Molecular Weight and Solubility

The calculated molecular weight of N11-acetenyl-N6-methyl-6,11-dihydro-5H-pyrido[2,3-b] benzodiazepin-5-one is 308.36 g/mol. Analogous compounds exhibit limited aqueous solubility (≤1 mg/mL) but improved solubility in polar aprotic solvents like DMSO .

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include ν(C≡C) ~2100 cm⁻¹ (acetenyl) and ν(C=O) ~1680 cm⁻¹ (lactam) .

-

NMR: Diagnostic signals for the N6-methyl group (δ ~3.0 ppm, singlet) and acetenyl protons (δ ~2.5 ppm, triplet) .

Challenges and Future Directions

The absence of explicit data on N11-acetenyl-N6-methyl-6,11-dihydro-5H-pyrido[2,3-b] benzodiazepin-5-one underscores the need for:

-

Synthetic Optimization: Developing regioselective methods for N11 functionalization.

-

Biological Screening: Evaluating affinity for GABAₐ subtypes, kinases, and ion channels.

-

ADMET Profiling: Assessing metabolic stability, toxicity, and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume